Ethyl 2-oxo-2-((2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)amino)acetate
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Overview
Description
Ethyl 2-oxo-2-((2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)amino)acetate is a complex organic compound that features a combination of functional groups, including an ester, a ketone, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-2-((2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)amino)acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Derivative: Starting with a thiophene derivative, such as thiophene-2-carboxylic acid, which is then converted to a thiophene-2-yl ethylamine through a series of reactions including reduction and amination.
Sulfonylation: The thiophene-2-yl ethylamine is then reacted with a sulfonyl chloride, such as phenylsulfonyl chloride, under basic conditions to introduce the phenylsulfonyl group.
Formation of the Final Compound: The sulfonylated intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-oxo-2-((2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-((2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-((2-(methylsulfonyl)-2-(thiophen-2-yl)ethyl)amino)acetate: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Ethyl 2-oxo-2-((2-(phenylsulfonyl)-2-(furan-2-yl)ethyl)amino)acetate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Ethyl 2-oxo-2-((2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)amino)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenylsulfonyl group enhances its ability to interact with biological targets, while the thiophene ring provides additional stability and electronic properties.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
IUPAC Name |
ethyl 2-[[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-2-22-16(19)15(18)17-11-14(13-9-6-10-23-13)24(20,21)12-7-4-3-5-8-12/h3-10,14H,2,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCLTRGTIVZCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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